

# ZK756326 dihydrochloride CAS number and molecular weight.

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

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## ZK756326 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ZK756326 dihydrochloride**, a non-peptide agonist of the C-C chemokine receptor 8 (CCR8). This document consolidates key chemical and biological data, outlines experimental methodologies for its characterization, and visualizes its signaling pathways and experimental workflows.

## **Core Compound Data**

**ZK756326 dihydrochloride** is a small molecule investigated for its selective agonistic activity on CCR8, a G protein-coupled receptor (GPCR) involved in immune responses.[1][2]



Property	Value	Source
CAS Number	1780259-94-0	[1][2][3][4]
Molecular Weight	429.38 g/mol	[2][3][4][5]
Molecular Formula	C21H30Cl2N2O3	[2][3][4]
Purity	≥98%	[1]
Appearance	Crystalline solid	[1]
Synonyms	ZK-756326, ZK 756326	[3][4]
IUPAC Name	2-[2-[4-[(3- phenoxyphenyl)methyl]-1- piperazinyl]ethoxy]ethanol dihydrochloride	[3]

## **Mechanism of Action and Signaling Pathway**

ZK756326 acts as an agonist at the CCR8 receptor.[1][2] Its binding initiates a signaling cascade that is predominantly dependent on the Gαi subunit of the G protein complex.[1] This activation leads to downstream cellular responses, most notably an increase in intracellular calcium concentration.[1][2] While it is a full agonist for calcium mobilization, its signaling profile can differ from that of the endogenous ligand, CCL1, particularly concerning cell migration, suggesting it may act as a biased agonist.[1]

Studies have shown that ZK756326 inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), with an IC $_{50}$  value of 1.8  $\mu$ M.[4][5] While demonstrating selectivity for CCR8, it has been observed to interact with some serotonergic and adrenergic receptors at higher concentrations.[2]





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Figure 1: ZK756326-mediated CCR8 signaling pathway.

## **Experimental Protocols**

The characterization of **ZK756326 dihydrochloride** typically involves a series of in vitro assays to determine its binding affinity, functional activity, and selectivity.

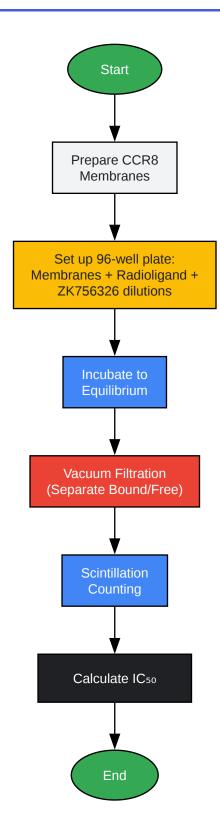
#### **Receptor Binding Assay**

Objective: To determine the affinity of ZK756326 for the CCR8 receptor by measuring its ability to compete with a radiolabeled ligand.

#### Methodology:

- Membrane Preparation: Membranes are prepared from cells overexpressing the human CCR8 receptor.
- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains
  the cell membrane preparation, a fixed concentration of a radiolabeled CCR8 ligand (e.g.,
   <sup>125</sup>I-CCL1), and varying concentrations of ZK756326.
- Incubation: The plate is incubated to allow the binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid vacuum filtration through a filter mat that traps the cell membranes.
- Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to calculate the IC<sub>50</sub> value, which is the concentration of ZK756326 that inhibits 50% of the specific binding of the radioligand.





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Figure 2: Workflow for a CCR8 receptor binding assay.



#### **Calcium Mobilization Assay**

Objective: To measure the functional agonistic activity of ZK756326 by detecting changes in intracellular calcium levels following CCR8 activation.

#### Methodology:

- Cell Culture: Cells expressing the CCR8 receptor (e.g., U87 MG cells) are cultured in 96-well plates.[2]
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca<sup>2+</sup>.[2]
- Compound Addition: Varying concentrations of ZK756326 are added to the wells.
- Signal Detection: The fluorescence intensity is measured over time using a plate reader with kinetic reading capabilities, such as a Fluorometric Imaging Plate Reader (FLIPR).
- Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the concentration of ZK756326. A dose-response curve is generated to determine the EC₅₀ value, which is the concentration that elicits 50% of the maximal response.

### **Selectivity Profile**

To assess the specificity of ZK756326, binding competition assays are performed against a panel of other G protein-coupled receptors. At a concentration of 50  $\mu$ M, ZK756326 has shown greater than 28-fold selectivity for CCR8 over 26 other GPCRs.[2] However, it displays some off-target activity at serotonergic receptors (5-HT<sub>1a</sub>, 5-HT<sub>2n</sub>, 5-HT<sub>2n</sub>, and 5-HT<sub>5a</sub>) with IC<sub>50</sub> values of 5.4, 4.4, 34.8, and 16  $\mu$ M, respectively.[1][2]

This technical guide provides a foundational understanding of **ZK756326 dihydrochloride** for research and development purposes. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of this CCR8 agonist.



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